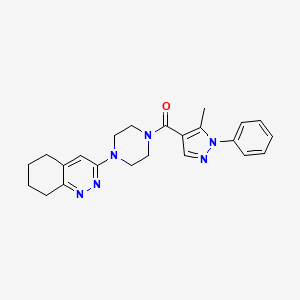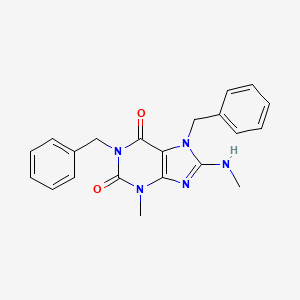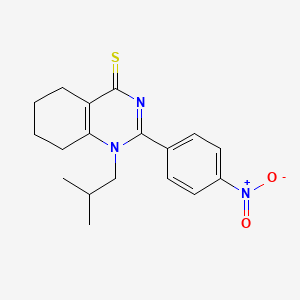
1-isobutyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as Isobutyl Nitrophenyl Tetrahydroquinazoline, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Potential Therapeutic Applications
Antithyroidal, Antitubercular, and Antifungal Properties : The compound has been suggested to potentially exhibit antithyroidal, antitubercular, and antifungal properties. This is based on studies involving similar condensed ring thiones, indicating a broad spectrum of possible therapeutic applications (Orth & Jones, 1961).
Anticancer Activity : Some studies have investigated the anticancer properties of related nitrophenyl-group-containing heterocycles. These compounds have shown moderate to strong activity against pancreatic cancer cell lines (PACA2) and lung carcinoma cell lines (A549). The findings suggest potential in the exploration of anticancer therapies (Sayed et al., 2022).
Antioxidant Properties : In addition to their potential anticancer activity, these compounds have exhibited significant antioxidant properties. This indicates a potential for use in therapies targeting oxidative stress-related disorders (Sayed et al., 2022).
Chemical and Pharmacological Studies
Structural and Spectroscopic Analysis : Research has been conducted on the structural, spectroscopic, and electronic properties of similar nitrophenyl derivatives. These studies provide valuable information on the physicochemical characteristics of the compound, which is essential for pharmacological development (Alaşalvar et al., 2021).
Local Anesthetic Activity and Toxicity Studies : Studies have been conducted on derivatives of isoquinoline alkaloids, investigating their local anesthetic activity and toxicity. Such research is vital in assessing the safety and therapeutic potential of these compounds (Azamatov et al., 2023).
Propiedades
IUPAC Name |
1-(2-methylpropyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-6-4-3-5-15(16)18(24)19-17(20)13-7-9-14(10-8-13)21(22)23/h7-10,12H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOIFKGDDLRCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

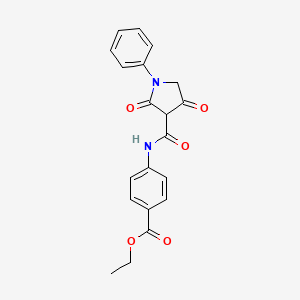
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)
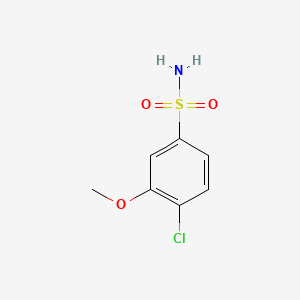
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)
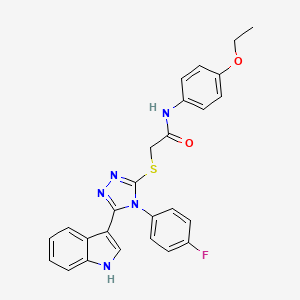
![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)
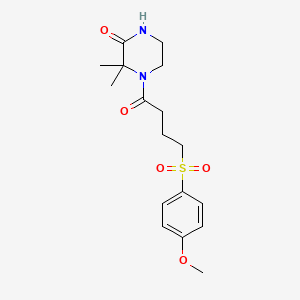
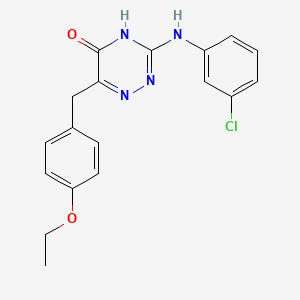
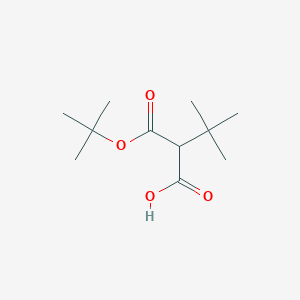
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)
